

Mass spectrometry fragmentation of Succinic anhydride-d4 labeled peptides

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Compound of Interest

Compound Name: Succinic anhydride-d4

Cat. No.: B032885

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Technical Support Center: Succinic Anhydride-d4 Labeled Peptides

Welcome to the technical support center for mass spectrometry analysis of **succinic anhydride-d4** labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is succinic anhydride-d4 labeling and why is it used?

Succinic anhydride-d4 is a chemical labeling reagent used in quantitative proteomics. It reacts with primary amine groups in peptides, specifically the N-terminus and the epsilon-amino group of lysine residues. The "d4" indicates that the succinic anhydride molecule contains four deuterium atoms instead of hydrogen atoms.

This labeling strategy is used for relative quantification of proteins between different samples. One sample is labeled with the "light" (d0) version of succinic anhydride, and the other with the "heavy" (d4) version. When the samples are mixed and analyzed by mass spectrometry, the peptides labeled with d4 will have a mass shift of +4 Da for each labeling site compared to their d0-labeled counterparts. The ratio of the peak intensities for the light and heavy labeled peptide

pairs in the mass spectrum corresponds to the relative abundance of that peptide (and by extension, its parent protein) in the original samples.

Q2: What is the mass modification introduced by succinic anhydride-d4?

Each molecule of **succinic anhydride-d4** that reacts with a primary amine on a peptide will add a specific mass. The table below summarizes the monoisotopic mass additions for both the light (d0) and heavy (d4) versions of the label.

Reagent	Chemical Formula of Adduct	Monoisotopic Mass Added (Da)
Succinic Anhydride (Light, d0)	C4H4O3	100.01604
Succinic Anhydride (Heavy, d4)	C4D4O3	104.04112
Mass Difference (Heavy - Light)	4.02508	

Q3: How does d4-succinylation affect peptide fragmentation in MS/MS?

Succinylation adds the mass of the label to the peptide and can influence how the peptide fragments in the mass spectrometer. When a d4-succinylated peptide is fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the resulting b- and y-ions will show specific mass shifts.

- **N-terminal Labeling:** All b-ions will contain the d4-succinyl group and will therefore show a mass increase of 104.04112 Da. The y-ions will not contain the N-terminal label and will have their expected masses.
- **Lysine Side-Chain Labeling:** If a lysine residue within the peptide sequence is labeled, the fragmentation pattern is affected as follows:
 - **y-ions:** All y-ions that contain the labeled lysine will be shifted by +104.04112 Da.

- b-ions: All b-ions that contain the labeled lysine will be shifted by +104.04112 Da.

It is also important to note that succinylation blocks trypsin cleavage at the modified lysine residue.^[1] This can be a useful tool for obtaining overlapping peptides in protein sequencing.
^[1]

Experimental Protocols

Protocol: In-solution Succinic Anhydride-d4 Labeling of Peptides

This protocol outlines the steps for labeling digested peptides with **succinic anhydride-d4**.

Materials:

- Lyophilized peptide sample (from protein digestion)
- **Succinic anhydride-d4**
- Succinic anhydride (d0) for the corresponding "light" sample
- Labeling Buffer: 200 mM HEPES or 100mM TEAB, pH 8.0
- Quenching Buffer: 50 mM hydroxylamine or 100 mM ammonium bicarbonate
- Anhydrous dimethylformamide (DMF) or DMSO
- C18 desalting spin column
- Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water, 0.1% formic acid in acetonitrile)

Procedure:

- Reconstitute Peptides: Dissolve the lyophilized peptide sample in the labeling buffer to a final concentration of 1-5 mg/mL.

- **Prepare Labeling Reagent:** Immediately before use, dissolve the **succinic anhydride-d4** (or d0) in anhydrous DMF or DMSO to a concentration of 1 M.
- **Labeling Reaction:** Add the succinic anhydride solution to the peptide solution in a 10-20 fold molar excess for each amine group. Vortex the mixture gently.
- **Incubation:** Incubate the reaction mixture at room temperature for 30 minutes.
- **Quench Reaction:** Add the quenching buffer to the reaction mixture to consume any unreacted succinic anhydride. Incubate for 15 minutes at room temperature.
- **Sample Cleanup:** Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's instructions.
- **Quantification (Optional):** If performing a quantitative experiment, combine the "light" and "heavy" labeled samples at a 1:1 ratio.
- **Lyophilize and Reconstitute:** Lyophilize the desalted peptides and reconstitute in a mass spectrometer-compatible solvent (e.g., 0.1% formic acid in water) before analysis.

Troubleshooting Guide

Issue 1: Low Labeling Efficiency

Symptom:

- MS1 spectra show a high abundance of unlabeled peptides.
- Quantitative data shows poor correlation between replicates.

Possible Causes & Solutions:

Cause	Solution
Incorrect pH	The labeling reaction is most efficient at a pH of 7.5-8.5. Ensure your labeling buffer is within this range.
Degraded Reagent	Succinic anhydride is sensitive to moisture. Use fresh, anhydrous DMF or DMSO to dissolve the reagent and prepare it immediately before use.
Insufficient Reagent	Increase the molar excess of succinic anhydride to peptide. A 20-fold excess per amine is a good starting point.
Peptide Aggregation	If peptides are aggregating, consider adding a small amount of organic solvent (e.g., up to 20% acetonitrile) to the labeling buffer to improve solubility. [2]

Issue 2: Unexpected Mass Adducts

Symptom:

- Peptides are observed with mass additions other than the expected 104.04 Da (or 100.02 Da for light label).
- An unexpected adduct of +28 Da is observed.[\[3\]](#)[\[4\]](#)

Possible Causes & Solutions:

Cause	Solution
Reaction with Alcohols	If ethanol or other alcohols are present (e.g., from a previous washing step), the free carboxyl group of the succinyl moiety can be esterified, especially if coupling reagents are mistakenly used. ^[3] This can lead to unexpected mass additions (e.g., an ethyl ester adds 28 Da). Ensure all reagents and samples are free from contaminating alcohols.
Side Reactions	The free carboxyl group on the succinyl tag can potentially react further, especially in the presence of activating reagents. ^{[3][4]} Avoid using peptide coupling reagents like HCTU with succinic anhydride as they are not necessary for the labeling reaction. ^[3]
Double Labeling	In rare cases, if the reagent concentration is excessively high, side reactions with other amino acid residues (e.g., serine, threonine, tyrosine) can occur. Optimize the molar excess of the labeling reagent.

Issue 3: Poor Fragmentation or Sequence Coverage

Symptom:

- MS/MS spectra have low signal-to-noise or are difficult to interpret.
- Peptide sequence coverage is lower than expected.

Possible Causes & Solutions:

Cause	Solution
Charge State Reduction	Succinylation adds a negative charge to the peptide by converting a primary amine (+1 charge at low pH) to a carboxylate (-1 charge). This can reduce the overall charge state of the peptide, which may affect fragmentation efficiency. Optimize collision energy for the observed charge states.
Missed Cleavages	Succinylation blocks trypsin cleavage at lysine. [1] This will result in longer peptides, which may not fragment as efficiently as shorter peptides. Consider using a different protease in combination with trypsin or adjusting fragmentation parameters.
Hydrophilicity	The added carboxyl group increases the hydrophilicity of the peptide, which might affect its retention on reverse-phase chromatography. Adjust your LC gradient to ensure proper elution and separation.

Visualizations

Experimental Workflow

Peptide Fragmentation Logic

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